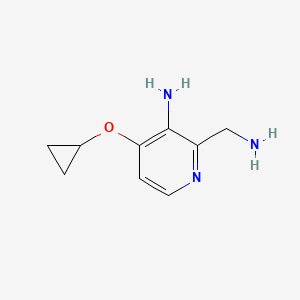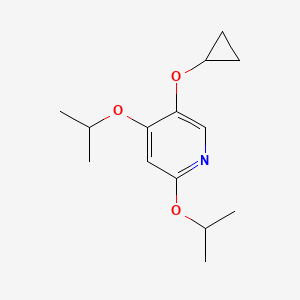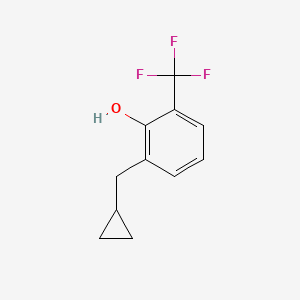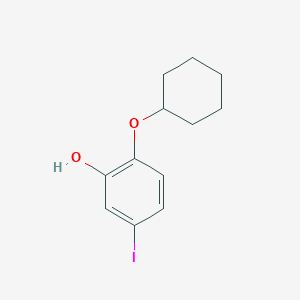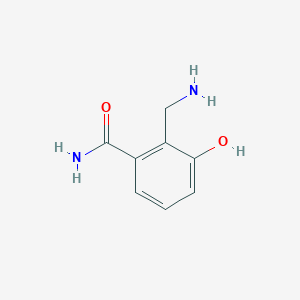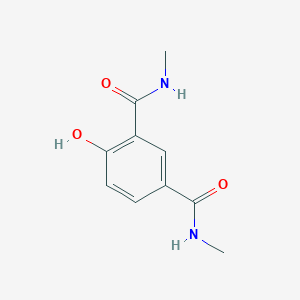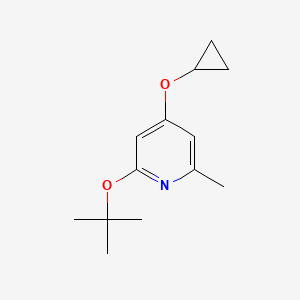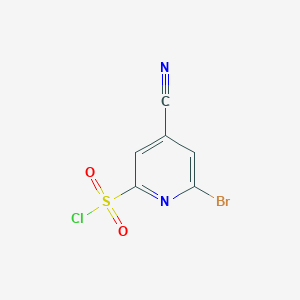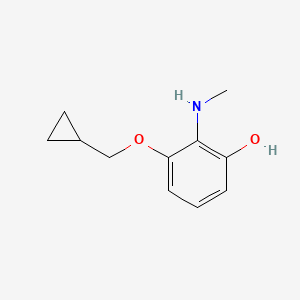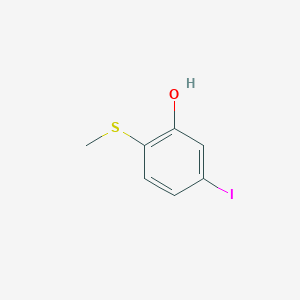
5-Iodo-2-(methylsulfanyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-(methylsulfanyl)phenol is an organoiodine compound with the molecular formula C7H7IOS It is a derivative of phenol, where the hydrogen atom at the 5th position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the 2nd position is replaced by a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the iodination of 2-(methylsulfanyl)phenol. This process typically uses iodine and an oxidizing agent in a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to control reaction parameters. The choice of reagents and solvents is crucial to ensure the safety and environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted phenols.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Scientific Research Applications
5-Iodo-2-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 5-Iodo-2-(methylsulfanyl)phenol involves its interaction with molecular targets through its functional groups. The iodine atom and the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenol: Similar structure but lacks the methylsulfanyl group.
5-Iodo-2-methoxyphenol: Contains a methoxy group instead of a methylsulfanyl group.
2-Methyl-5-iodophenol: Similar structure but with different substituent positions.
Uniqueness
5-Iodo-2-(methylsulfanyl)phenol is unique due to the presence of both iodine and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Properties
Molecular Formula |
C7H7IOS |
|---|---|
Molecular Weight |
266.10 g/mol |
IUPAC Name |
5-iodo-2-methylsulfanylphenol |
InChI |
InChI=1S/C7H7IOS/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,1H3 |
InChI Key |
YXFUBRICGRJXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



